1-(difluoromethyl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
- The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Synthesis of the Oxadiazole Moiety:
- The oxadiazole ring is typically formed by cyclization of hydrazides with carboxylic acids or their derivatives (e.g., esters, anhydrides) under dehydrating conditions using reagents like phosphorus oxychloride (POCl₃).
Final Coupling:
- The final compound is obtained by coupling the oxadiazole derivative with the sulfonamide-pyrazole intermediate using appropriate coupling agents and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity, employing large-scale reactors and continuous flow processes to ensure efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps:
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Formation of the Pyrazole Ring:
- Starting from a suitable hydrazine derivative, the pyrazole ring can be synthesized through cyclization reactions with diketones or β-keto esters under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the oxadiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products:
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyrazole or oxadiazole derivatives
Scientific Research Applications
1-(Difluoromethyl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition, receptor modulation, and as a scaffold for drug design.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and metabolic stability, while the oxadiazole and pyrazole rings contribute to the overall molecular recognition and activity.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide
- 1-(Difluoromethyl)-N-hexyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide
Comparison:
- Uniqueness: The presence of the difluoromethyl group in 1-(difluoromethyl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide can enhance its lipophilicity and metabolic stability compared to similar compounds with different substituents.
- Activity: The specific substitution pattern on the pyrazole and oxadiazole rings can significantly influence the compound’s biological activity and selectivity, making it unique in its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H21F2N5O3S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H21F2N5O3S/c1-2-3-7-10-24(29(26,27)15-11-21-25(12-15)18(19)20)13-16-22-23-17(28-16)14-8-5-4-6-9-14/h4-6,8-9,11-12,18H,2-3,7,10,13H2,1H3 |
InChI Key |
KTUPGNIMPUQFOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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